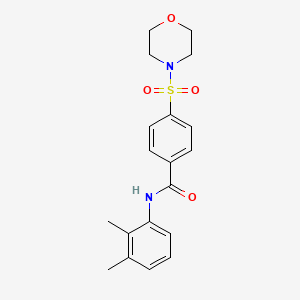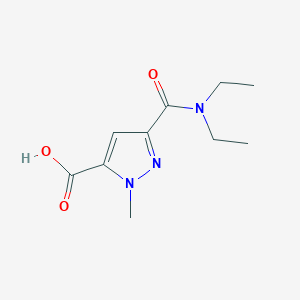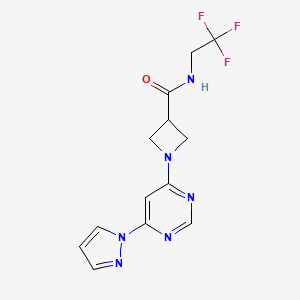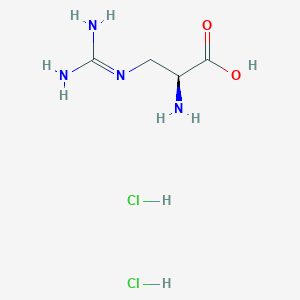![molecular formula C19H16F4N2O3 B2559332 7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide CAS No. 1625429-91-5](/img/structure/B2559332.png)
7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are known for their therapeutic use. The presence of fluorine atoms in the quinolone structure is often associated with enhanced activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of fluorinated quinolones typically involves the introduction of fluorine or trifluoromethyl groups into the quinolone ring system. In the context of the provided papers, the synthesis of dihalo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412, was achieved through a metalation process directed by the fluorine atom for iodination of the quinoline ring . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with a carboxamide group at the 4-position and various substituents at other positions. The fluorine atoms influence the electronic distribution within the molecule, which can affect the binding affinity to target enzymes or receptors. The specific molecular interactions and binding conformations would require further computational and crystallographic studies to elucidate.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including metalation, N-methylation, and photolytic cleavage. For instance, the N-methylation of quinoline-2-carboxamides was performed using [11C]methyl iodide or [11C]methyl triflate, which could be relevant for the labeling of the compound for imaging studies . Additionally, the photochemistry of fluorinated quinolones can lead to heterolytic defluorination, which is a pathway for the generation of aryl cations in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. The introduction of fluorine atoms typically increases lipophilicity, which can improve tissue penetration and bioavailability. The phototoxicity of some fluorinated quinolones has been linked to their ability to undergo photoinduced C-F bond cleavage, leading to the formation of reactive intermediates . This property is significant in the context of drug safety and efficacy.
Aplicaciones Científicas De Investigación
Imaging Applications
Quinoline derivatives, including those structurally related to 7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, have been explored for their potential as radioligands in imaging. Specifically, quinoline-2-carboxamide derivatives have been labeled with carbon-11 for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These studies demonstrated high specific binding to PBR in several organs, suggesting these derivatives, including those radiolabeled with carbon-11, as promising radioligands for PBR imaging (Matarrese et al., 2001).
Cytotoxic and Anticancer Activity
Quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. These compounds, including amino- and fluoro-substituted variants, exhibited significant anticancer activity, with some proving to be more potent than standard drugs like doxorubicin. Additionally, apoptotic DNA fragmentation studies confirmed the induction of apoptosis, suggesting their potential as novel anticancer agents (Bhatt et al., 2015).
Antimicrobial Activity
Further research into quinoline derivatives has uncovered their efficacy as antibacterial agents. Novel amino-substituted 3-quinolinecarboxylic acid derivatives, characterized by fluorine at the 6-position and substituted amino groups, demonstrated significant antibacterial potency, comparable to known agents like pefloxacin and norfloxacin (Wentland et al., 1984). This highlights the broad spectrum of antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c1-10-2-5-14(16(6-10)28-9-19(21,22)23)25-18(27)13-8-17(26)24-15-7-11(20)3-4-12(13)15/h2-7,13H,8-9H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOVCDCVXDRFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C=CC(=C3)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)

![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)


![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)


![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)